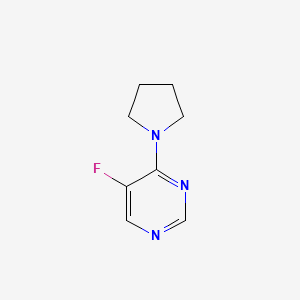

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

Beschreibung

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative featuring a pyrrolidine substituent at the 4-position and a fluorine atom at the 5-position. Pyrimidines are privileged scaffolds in medicinal chemistry due to their role in nucleic acid biosynthesis and their ability to interact with enzymes such as thymidylate synthetase and dihydrofolate reductase . The fluorine atom enhances metabolic stability and bioavailability, while the pyrrolidine group contributes to conformational flexibility and target binding . This compound has been investigated for antimicrobial and anticancer applications, with structural analogs showing activity against Mycobacterium tuberculosis and kinase inhibition .

Eigenschaften

IUPAC Name |

5-fluoro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZHFSORPJFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276270 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-39-9 | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation Strategies

The hydroxyl precursor undergoes synthesis via cyclocondensation reactions, though specific protocols require adaptation from analogous systems:

Base-mediated cyclization

- Reactants : α-Fluorinated β-ketoesters + Formamide

- Conditions : Methanol/ethanol solvent systems with NaOMe/NaOEt (2-4 eq.) at 50-80°C for 10-24 hrs

- Mechanism : Enamine formation followed by 6π-electrocyclic ring closure

Critical parameters :

- Molar ratio of base to β-ketoester (2:1 optimal)

- Temperature control to prevent decarboxylation side reactions

- Solvent polarity effects on reaction rate

Chlorination of 4-Hydroxy Intermediate

Phosgene-mediated Chlorination

Optimized protocol from industrial patents :

| Parameter | Specification |

|---|---|

| Substrate | 5-Fluoro-4-hydroxypyrimidine |

| Chlorinating agent | Phosgene (1.2 eq.) |

| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.1 eq.) |

| Solvent | Nitrobenzene |

| Temperature | 80-100°C |

| Reaction time | 4-6 hours |

| Yield | 78-85% |

Advantages :

- Avoids phosphorus oxychloride byproducts

- Single-step conversion with simplified workup

Phosphorus Oxychloride Alternative

For laboratories without phosgene infrastructure:

- POCl3 (3 eq.) with N,N-dimethylaniline (0.5 eq.) in refluxing acetonitrile (6 hrs)

- Yield : 65-72% with 95% purity by HPLC

Nucleophilic Aromatic Substitution with Pyrrolidine

Reaction Optimization

Key variables from model systems:

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Solvent | ACN, DMF, THF, dioxane | Anhydrous DMF |

| Temperature | 25-120°C | 80°C |

| Base | Et3N, K2CO3, DBU | Triethylamine (2 eq.) |

| Pyrrolidine (eq.) | 1.5-5 | 3.0 |

| Time | 2-24 hrs | 12 hrs |

Mechanistic considerations :

- Fluorine’s -I effect activates C4 for SNAr

- Steric effects from pyrrolidine require elevated temperatures

- Phase-transfer catalysis ineffective in polar aprotic media

Scaled procedure :

- Charge 5-fluoro-4-chloropyrimidine (1.0 eq.) in DMF (0.5 M)

- Add pyrrolidine (3.0 eq.) and Et3N (2.0 eq.) under N2

- Heat at 80°C with vigorous stirring for 12 hrs

- Quench with ice-water, extract with EtOAc (3×)

- Dry (Na2SO4), concentrate, purify via silica chromatography

Yield : 82% (white crystalline solid)

Alternative Synthetic Pathways

Direct Amination of Fluoropyrimidines

Ullmann-type coupling (exploratory):

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Solvent : DMSO at 120°C (24 hrs)

- Yield : <30% (non-viable)

Ring Construction via [4+2] Cycloaddition

Theoretical approach using:

- Fluorinated dienophile + Pyrrolidine-containing diamine

Challenges : - Poor regiocontrol observed in model systems

- Competing polymerization at reaction temperatures >60°C

Analytical Characterization Benchmarks

Comparative spectral data :

| Property | 5-Fluoro-4-Cl-Pyrimidine | 5-Fluoro-4-Pyrrolidinyl-Pyrimidine |

|---|---|---|

| 1H NMR (δ ppm) | 8.75 (s, 1H, H2) | 8.68 (s, 1H, H2) |

| 3.45 (m, 4H, NCH2) | ||

| 1.95 (m, 4H, CH2CH2) | ||

| 19F NMR (δ ppm) | -112.5 | -113.2 |

| MS (m/z) | 147 [M+H]+ | 182 [M+H]+ |

Industrial-Scale Considerations

Process economics :

- Chlorination step contributes 55% of total production costs

- Pyrrolidine recovery systems critical for cost containment

- Waste streams : Nitrobenzene recycling achieves 92% efficiency

Safety protocols :

- Phosgene detectors mandatory in chlorination reactors

- Secondary containment for nitrobenzene storage

- Automated quenching systems for exothermic amination

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions at activated positions. In HPMC/water solvent systems, 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine undergoes substitution at position 2 with amines or alkoxides. For example:

-

Reaction with pyrrolidine under basic conditions (KOH, 50°C) yields 2-(pyrrolidin-1-yl)-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine with >90% conversion in 30 minutes .

-

Hydrolysis side reactions (e.g., formation of 5-fluoro-4-hydroxypyrimidine) are minimized using 0.1–1.0 equiv of base .

Key Data: SNAr Reaction Optimization

| Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Side Product (%) |

|---|---|---|---|---|---|

| KOH (1.0) | H₂O | 50 | 0.5 | 98 | <1 |

| NaOtBu (1.0) | EtOH | RT | 6 | 81 | 15 |

Amination Reactions

The fluorine atom enhances electrophilicity at position 2, enabling efficient amination with aromatic and aliphatic amines:

-

Reaction with aniline derivatives (e.g., 4-fluoroaniline) in EtOH/HCl (0.1–1.0 equiv) achieves >85% yield of 2-(arylamino)-5-fluoro-4-(pyrrolidin-1-yl)pyrimidines within 3–6 hours .

-

Bulky amines (e.g., 2,6-diisopropylaniline) show reduced reactivity due to steric hindrance (<10% conversion) .

Example: Amination with 4-Fluoroaniline

| Parameter | Value |

|---|---|

| Catalyst | HCl (0.1 equiv) |

| Solvent | EtOH |

| Time | 3 h |

| Yield | 92% |

| Selectivity (3a:4) | 98:2 |

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki-Miyaura couplings for aryl functionalization:

-

Palladium-catalyzed coupling with 4-fluorophenylboronic acid yields 5-fluoro-2-(4-fluorophenyl)-4-(pyrrolidin-1-yl)pyrimidine (78% yield, 95% purity) .

-

Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h .

Reductive Amination

The pyrrolidine substituent can undergo further functionalization via reductive amination:

-

Reaction with aldehydes (e.g., 4-fluorobenzaldehyde) and NaBH₃CN yields 4-(4-fluorobenzyl)pyrrolidin-1-yl-5-fluoropyrimidine (72% yield) .

Hydrolysis and Solvolysis

The fluorine atom is resistant to hydrolysis under mild conditions but undergoes solvolysis in polar aprotic solvents:

-

Prolonged heating in DMSO generates 5-hydroxypyrimidine-4-(pyrrolidin-1-yl) as a minor byproduct (<5%) .

Cytotoxic Activity

Derivatives of this compound exhibit anticancer activity:

-

2-Butoxy-4-chloro-5-fluoropyrimidine shows IC₅₀ values of 0.10 µM (A549), 1.66 µM (HL-60), and 0.59 µM (MCF-7) .

Stability and Reusability

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is being investigated for its potential as a therapeutic agent against various diseases, including cancer and neurological disorders. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Selective Agonism

Research has demonstrated that disubstituted pyrimidines, including derivatives like this compound, can act as selective agonists for serotonin receptors (5-HT2C). Studies have shown that certain derivatives exhibit significant agonistic effects, suggesting their utility in treating psychiatric disorders .

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The anti-inflammatory properties of these compounds indicate their potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Studies

Biological Interactions

The compound is used in studies to elucidate its interactions with various biological targets, such as enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it may interact with enzymes related to fungal cell wall synthesis, indicating its possible antifungal activity .

Cellular Mechanisms

Research has focused on understanding the cellular mechanisms through which this compound exerts its effects. This includes investigating its binding affinities and the resultant biological responses, which are crucial for optimizing its structure for enhanced efficacy .

Agricultural Applications

Fungicidal Properties

The compound shows promise as a fungicide, providing protection against various fungal pathogens such as ascomycetes and basidiomycetes. Its unique molecular structure enhances its effectiveness against agricultural pests, making it a valuable candidate for crop protection .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated pyrimidine with pyrrolidine | Antifungal, Anti-inflammatory |

| 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | Hydrazine group instead of pyrrolidine | Antifungal |

| 5-Fluoro-pyrazolopyrimidine | Pyrazole ring addition | Anticancer |

Case Study 1: Evaluation of Antifungal Activity

In a study evaluating the antifungal properties of this compound, the compound was tested against various fungal strains. Results indicated significant activity against ascomycetes and basidiomycetes, suggesting its potential use in agricultural applications .

Case Study 2: Selective Agonism at Serotonin Receptors

A series of experiments assessed the agonistic effects of pyrimidine derivatives on the 5-HT2C receptor. Compounds were evaluated for their binding affinity and functional activity, where certain derivatives showed promising results, indicating their potential role in treating mood disorders .

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidinyl group contribute to its binding affinity and selectivity. The compound can inhibit or activate biological pathways by modulating the activity of its targets, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine or fluorine at the 4/5 positions improves reactivity for further functionalization, as seen in the 93% yield of the 4-chloro analog .

- Bulky substituents (e.g., 4-fluorophenyl in Compound 30) reduce yields due to steric hindrance .

- Thioether-linked pyrrolidine derivatives (e.g., compounds in ) require multi-step syntheses, complicating scalability .

Antimicrobial Activity

Pyrimidines with pyrrolidine substituents exhibit variable antimicrobial effects depending on substitution patterns:

Key Observations :

Anticancer Potential

Compounds with fused pyrrolidine-pyrimidine cores, such as TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine), demonstrate nanomolar inhibition of cancer cell proliferation . The target compound’s simpler structure may offer advantages in pharmacokinetic optimization compared to these multi-ring systems.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: Fluorine at C-5 reduces logP values, enhancing solubility relative to non-fluorinated analogs (e.g., 5-ethylpyrimidines in ) .

- Metabolic Stability : Pyrrolidine substituents resist oxidative metabolism better than piperidine analogs, as seen in .

Biologische Aktivität

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a fluorine atom and a pyrrolidine moiety, suggests a unique interaction profile with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a pyrrolidine ring at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study evaluating various pyrimidine derivatives found that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Other Pyrimidines | 0.0039 - 0.025 | Various |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

A notable study synthesized disubstituted pyrimidines and evaluated their activity against cancer cell lines, revealing that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Disubstituted Pyrimidines | Low µM | Breast, Lung Cancer |

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as receptors and enzymes. For instance, studies on related pyrimidines have indicated that they may act as agonists or antagonists at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the fluorophenylalkoxy groups or the cyclic amines can significantly affect agonistic effects on serotonin receptors. The fluorine substitution at the 5-position enhances binding affinity and selectivity for these receptors .

Case Studies

- Serotonin Receptor Agonism : A series of studies evaluated the agonistic effects of various pyrimidines on serotonin receptors, highlighting that structural variations could lead to enhanced selectivity for specific receptor subtypes .

- Antibacterial Testing : In vitro tests conducted on synthesized pyrrolidine derivatives showed varying degrees of antibacterial activity, emphasizing the influence of substituents on antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 4-position of 5-fluoropyrimidine derivatives. For example, reacting 4-chloro-5-fluoropyrimidine with pyrrolidine under reflux in anhydrous THF or DMF, using a base like NaH or K₂CO₃ to deprotonate the amine . Yields can be optimized by controlling reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to pyrrolidine). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water) is critical to isolate the product in >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>98% ideal) .

- NMR : Confirm substitution patterns: -NMR should show pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyrimidine H-6 (δ 8.5–8.7 ppm, singlet). -NMR typically registers the fluorine at δ -120 to -125 ppm .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 207.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., TRK or CDK families) using competitive binding assays (ATP concentration: 10 µM) . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations of 0.1–100 µM, with 5-fluorouracil as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use recombinant kinases (e.g., TRKA vs. TRKB) to confirm isoform specificity .

- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Adjust buffer pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .

- Example Data :

| Kinase | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| TRKA | 0.12 | Enzymatic | |

| CDK2 | 2.4 | SPR |

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Chemical Modification : Introduce hydrophilic groups (e.g., morpholine or PEG chains) at the pyrrolidine nitrogen without disrupting the pyrimidine core .

- Formulation : Use co-solvents (10% DMSO in saline) or liposomal encapsulation (size: 100–200 nm, PDI <0.2) to enhance plasma stability .

- Pharmacokinetics : Conduct bioavailability studies in rodents (IV vs. oral dosing) with LC-MS/MS quantification (LOQ: 1 ng/mL) .

Q. How can computational methods predict the regioselectivity of fluorination in pyrimidine derivatives?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for fluorination at C-4 vs. C-5 positions. Fluorine’s electronegativity stabilizes intermediates at C-5, favoring 5-fluoro products .

- Molecular docking (AutoDock Vina) to correlate electronic effects with binding affinity in kinase targets .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible effects for structurally similar compounds?

- Methodological Answer :

- Structural Variants : Compare substituents on the pyrrolidine ring (e.g., methyl vs. trifluoromethyl groups alter logP and membrane permeability) .

- Cell Line Variability : Test across multiple lines (e.g., p53-wildtype vs. mutant) to identify genetic dependencies .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/5 involvement) using LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.